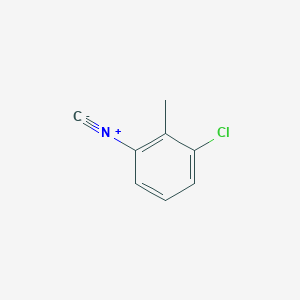
Dibutadiamin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutadiamin dihydrochloride is a synthetic compound known for its significant applications in the field of medicine, particularly in the treatment of heart-related conditions. It is a beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutadiamin dihydrochloride involves several steps. One common method includes the reaction of anisyl acetone with an acid or acid hydrogenation donor, a catalyst, and 3,4-dimethoxy phenethylamine in an organic solvent. The mixture is reacted for 1-5 hours at 30-40°C, followed by cooling and filtration. The pH is adjusted to 7-8 using sodium hydroxide, and the organic phase is washed and distilled. The concentrate is then recrystallized and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Dibutadiamin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Dibutadiamin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Dibutadiamin dihydrochloride exerts its effects by directly stimulating beta-1 receptors of the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output. The compound’s action is primarily mediated through the activation of the beta-adrenoceptors, resulting in enhanced cardiac performance .
Comparison with Similar Compounds
Dopamine: Another catecholamine with similar cardiac stimulant properties but also acts on dopamine receptors.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on the cardiovascular system.
Uniqueness: Dibutadiamin dihydrochloride is unique in its selective action on beta-1 receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction. This makes it particularly useful in clinical settings where precise control of cardiac function is required .
Properties
CAS No. |
1867-72-7 |
|---|---|
Molecular Formula |
C8H22Cl2N2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N'-tert-butylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
InChI Key |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
CC(C)(C)NCCCCN.Cl.Cl |
Synonyms |
CI-505 dibutadiamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















